molecular formula C17H17N3O2S2 B2857452 2-((4-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one CAS No. 862973-89-5

2-((4-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one

カタログ番号: B2857452
CAS番号: 862973-89-5
分子量: 359.46
InChIキー: XUWTXKKAIAWDQA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-((4-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a structurally complex bicyclic thiazole derivative featuring:

  • A 5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one core, which imparts rigidity and influences electronic properties.
  • A 4-methoxybenzo[d]thiazol-2-yl substituent attached via an amino linker. The methoxy group enhances electron density and may modulate solubility and biological interactions.

Its structural uniqueness lies in the dual thiazole rings, which may confer distinct physicochemical and pharmacological properties compared to simpler analogs.

特性

IUPAC Name

2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c1-17(2)7-9-14(10(21)8-17)24-15(18-9)20-16-19-13-11(22-3)5-4-6-12(13)23-16/h4-6H,7-8H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWTXKKAIAWDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC3=NC4=C(C=CC=C4S3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Core Dihydrobenzo[d]thiazol-7(4H)-one Synthesis

The 5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one core is synthesized via cyclocondensation of 4,4-dimethylcyclohexane-1,3-dione with thiosemicarbazide derivatives. Reaction in ethanol under reflux for 6–8 hours yields the bicyclic thiazolone scaffold (74% yield). Critical parameters include:

  • Solvent : Ethanol or 1,4-dioxane
  • Catalyst : Piperidine (0.1 equiv)
  • Temperature : 80–90°C

Mechanistic Insight : The reaction proceeds through keto-enol tautomerization, followed by nucleophilic attack of the thiosemicarbazide sulfur on the carbonyl carbon, forming the thiazole ring.

4-Methoxybenzo[d]thiazol-2-amine Preparation

4-Methoxybenzo[d]thiazol-2-amine is synthesized via:

  • Methoxy-substituted benzaldehyde condensation : 4-Methoxybenzaldehyde reacts with thiourea in acetic acid, forming 4-methoxybenzo[d]thiazol-2-amine (62% yield).
  • Cyclization : Intramolecular dehydration under acidic conditions completes the thiazole ring.

Key Spectral Data :

  • 1H NMR (DMSO-d6) : δ 7.45 (d, J = 8.8 Hz, 2H, aromatic), 3.82 (s, 3H, OCH3).
  • IR : 1625 cm⁻¹ (C=N), 1250 cm⁻¹ (C–O–C).

Coupling Strategies for Final Assembly

Nucleophilic Aromatic Substitution

The amino group of 4-methoxybenzo[d]thiazol-2-amine displaces a leaving group (e.g., Cl, Br) at position 2 of the dihydrobenzo[d]thiazol-7(4H)-one core:

Conditions :

  • Solvent : DMF, 100°C, 12 hours
  • Base : K2CO3 (2.5 equiv)
  • Yield : 58%

Limitations : Competing elimination reactions reduce yields when steric hindrance is present.

Schiff Base Formation

Alternative routes employ hydrazine intermediates:

  • Hydrazide formation : The dihydrobenzo[d]thiazol-7(4H)-one core is converted to its hydrazide derivative using hydrazine hydrate.
  • Condensation : Reaction with 4-methoxybenzo[d]thiazole-2-carbaldehyde forms the Schiff base, which is reduced to the target compound.

Optimized Parameters :

  • Reducing agent : NaBH4 in methanol
  • Yield : 65%

Reaction Optimization and Process Analytics

Solvent and Temperature Effects

Parameter Optimal Value Yield Impact
Solvent polarity Ethanol +12% vs. THF
Temperature 80°C Max yield
Reaction time 8 hours Plateau after 6h

Polar solvents enhance nucleophilicity of the amine, while prolonged heating beyond 8 hours promotes decomposition.

Catalytic Systems

  • Palladium catalysts : Pd(OAc)2/Xantphos improves coupling efficiency (yield: 72%) but increases costs.
  • Copper-mediated : CuI/1,10-phenanthroline affords moderate yields (55%) with lower metal contamination.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times from 8 hours to 45 minutes through enhanced heat/mass transfer. Key metrics:

  • Throughput : 1.2 kg/day
  • Purity : 98.5% (HPLC)

Green Chemistry Approaches

  • Solvent recycling : Ethanol recovery rates exceed 90% via distillation.
  • Catalyst reuse : Pd/C retains 85% activity over five cycles.

化学反応の分析

Types of Reactions

2-((4-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

科学的研究の応用

Medicinal Chemistry and Anticancer Activity

Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to act as a STING agonist , which plays a crucial role in the immune response against tumors. STING (Stimulator of Interferon Genes) is a protein that activates the immune system to fight cancer cells. Preclinical studies have shown that modifications in the structure of benzothiazole derivatives can enhance their efficacy as STING agonists, leading to improved anti-tumor responses .

Table 1: Comparison of Anticancer Activities of Benzothiazole Derivatives

CompoundStructureSTING Agonist ActivityReference
Compound ABenzothiazoleHigh
Compound B2-((4-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-oneModerate
Compound COther derivativeLow

Antibacterial Properties

The antibacterial activity of benzothiazole derivatives has been widely reported. Studies have demonstrated that compounds containing the benzothiazole moiety can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism typically involves interference with bacterial cell wall synthesis or function, leading to cell death .

Table 2: Antibacterial Activity of Benzothiazole Compounds

CompoundTarget BacteriaActivity LevelReference
Comp

作用機序

The mechanism of action of 2-((4-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Table 1: Key Structural Differences and Substituent Effects

Compound Name Core Structure Substituents/R-Groups Key Functional Groups
Target Compound Dihydrobenzo[d]thiazol-7-one 4-Methoxybenzo[d]thiazol-2-ylamino Methoxy (C-O), Thiazole (C=N, S)
2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one (3m) Dihydrobenzo[d]thiazol-7-one Amino (-NH2) Amino, C=O, C=N
2-(4-Hydroxy-3-methoxybenzylidene)hydrazinyl analog (3b) Dihydrobenzo[d]thiazol-7-one 4-Hydroxy-3-methoxybenzylidene hydrazine Hydroxyl (-OH), Methoxy, Hydrazine
2-(3,5-Di-tert-butyl-4-hydroxybenzylidene)hydrazineyl analog (3c) Dihydrobenzo[d]thiazol-7-one 3,5-Di-tert-butyl-4-hydroxybenzylidene Bulky tert-butyl, Hydroxyl
2-(4-Methoxyanilino)-5,5-dimethyl-1,3-benzoxazol-7(4H)-one (4d) Dihydrobenzo[d]oxazol-7-one 4-Methoxyanilino Methoxy, Oxazole (O instead of S)

Key Observations :

  • Steric Effects : Bulky substituents (e.g., tert-butyl in 3c) reduce solubility but may improve membrane permeability in hydrophobic environments .
  • Heteroatom Influence : Replacing sulfur with oxygen (as in benzoxazolone 4d) alters electronic distribution and hydrogen-bonding capacity, impacting biological target interactions .

Key Observations :

  • The target compound likely requires a multi-step synthesis involving bromodimedone and a custom 4-methoxybenzo[d]thiazol-2-ylamine precursor, similar to methods in .
  • Catalytic Efficiency: Compound 3m’s synthesis using a magnetically recoverable nanosystem (Ca/4-MePyr IL@ZY-Fe3O4) highlights advancements in green chemistry, reducing reaction times and waste .

Physicochemical Properties

Table 3: Spectroscopic and Analytical Data

Compound FT-IR (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Target Compound ~1620 (C=O), 1100–1150 (C-O), 1580 (C=N) δ 3.8–4.0 (OCH3), 1.03 (CH3) C=O (~189), C=N (~174)
3m 3390 (NH2), 1644 (C=O), 1625 (C=N) δ 8.09 (NH2), 1.03 (CH3) 189.3 (C=O), 174.2 (C=N)
3b 3674 (O-H), 1620 (C=O), 1110 (C-O) δ 6.8–7.5 (aromatic), 3.85 (OCH3) C=O (~162), C=N (~159)

Key Observations :

  • The methoxy group in the target compound and 3b is confirmed by C-O stretches near 1100–1150 cm⁻¹ in FT-IR and δ 3.8–4.0 ppm in ¹H NMR .
  • The 5,5-dimethyl group in all analogs resonates at δ ~1.03 ppm (CH3) in ¹H NMR, confirming steric protection of the carbonyl group .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-((4-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one?

  • Methodology :

  • Step 1 : Synthesize the 5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one core via cyclization of thioglycolic acid with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives under acidic conditions .
  • Step 2 : Introduce the 4-methoxybenzo[d]thiazol-2-ylamino group by reacting the core with 4-methoxybenzo[d]thiazol-2-amine. This can be achieved using coupling agents (e.g., DCC) or via nucleophilic substitution under reflux in polar aprotic solvents like DMF .
  • Key Parameters : Monitor reaction progress via TLC, and purify intermediates via recrystallization (ethanol/water mixtures) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Structural Confirmation :

  • 1H/13C NMR : Peaks for methoxy groups (δ ~3.8 ppm for 1H; ~55 ppm for 13C), aromatic protons (δ 6.8–7.5 ppm), and dimethyl groups (singlets at δ ~1.0 ppm) .
  • FT-IR : Confirm C=O (1640–1680 cm⁻¹), C=N (1600–1625 cm⁻¹), and NH stretches (3297–3390 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns, critical for understanding solid-state reactivity .

Q. How is the compound evaluated for biological activity in academic settings?

  • Assay Design :

  • Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HEPG-2) using SRB assays, with CHS-828 as a reference compound. Use RPMI-1640 medium and 5% FBS, with DMSO controls ≤0.5% .
  • Antimicrobial Activity : Employ microdilution methods (MIC determination) against Gram-positive/negative strains, comparing to standard antibiotics .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy position) influence bioactivity?

  • SAR Analysis :

  • Replace the 4-methoxy group with electron-withdrawing groups (e.g., Cl, NO₂) to enhance cytotoxicity. Compare activity shifts using docking studies (e.g., targeting EGFR or tubulin) .
  • Data Example : Methoxy groups improve solubility but may reduce membrane permeability. Fluorinated analogs (e.g., 4-fluorophenyl derivatives) show enhanced antitumor potency .

Q. What computational methods are used to predict reactivity and binding modes?

  • Modeling Approaches :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to study electron distribution and reactive sites (e.g., nucleophilic amino group) .
  • Molecular Docking : Simulate interactions with enzymes (e.g., COX-2, Topoisomerase II) using AutoDock Vina. Validate with MD simulations for stability .

Q. How can environmental stability and degradation pathways be studied?

  • Environmental Fate :

  • Hydrolysis Studies : Expose the compound to buffers (pH 3–9) at 25–50°C, analyzing degradation via HPLC-MS. Identify metabolites (e.g., demethylated products) .
  • Photolysis : Use UV-Vis irradiation (λ = 254 nm) to assess photodegradation kinetics. Detect intermediates via LC-QTOF .

Q. How to resolve contradictions in synthetic yields or biological data?

  • Troubleshooting :

  • Low Yield : Optimize catalyst loading (e.g., Ca/4-MePy-IL@ZY-Fe3O4 nanosystem improves cyclization efficiency ).
  • Biological Variability : Standardize cell culture conditions (e.g., passage number, serum batch) and validate assays with positive controls (e.g., doxorubicin) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。